molecular formula C16H15N3OS B2956119 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034492-96-9

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2956119
CAS RN: 2034492-96-9
M. Wt: 297.38
InChI Key: WAPPFKCQYFAOQJ-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as PTEB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. PTEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an attractive tool for researchers investigating various biological processes.

Scientific Research Applications

Heterocyclic Synthesis

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and its derivatives are primarily used in the synthesis of various heterocyclic compounds. A study by Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which were further reacted with nitrogen nucleophiles to yield a variety of derivatives including pyrazole, isoxazole, and pyrimidine.

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of benzamide derivatives. For instance, Küçükgüzel et al. (2013) synthesized and characterized derivatives of celecoxib, a well-known anti-inflammatory drug, which showed promising anti-inflammatory, analgesic, and anticancer activities. Similarly, Hebishy et al. (2020) focused on benzamide-based 5-aminopyrazoles and their derivatives, revealing significant anti-influenza A virus activity.

Anticancer Properties

The anticancer properties of benzamide derivatives have been a focus of several studies. For example, Nițulescu et al. (2015) synthesized pyrazolyl thiourea derivatives, investigating their apoptosis-inducing effects in human cancer cells. Another study by Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles, revealing potent anti-tumor activities against hepatocellular carcinoma.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of benzamide derivatives form a significant part of research in this field. Liu et al. (2014) reported the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, showcasing rapid synthesis under mild conditions. Additionally, Sharma et al. (2016) focused on the crystal structure analysis of a novel pyrazole derivative, contributing to the understanding of molecular interactions and stability.

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(13-5-2-1-3-6-13)17-11-15(14-7-10-21-12-14)19-9-4-8-18-19/h1-10,12,15H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPPFKCQYFAOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

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